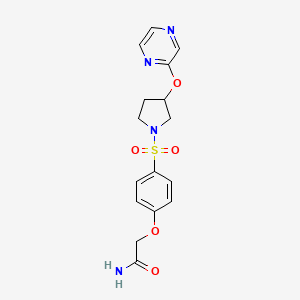

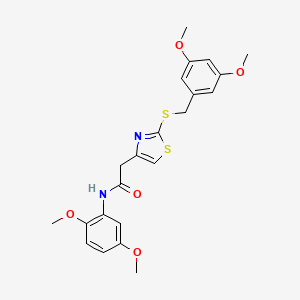

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

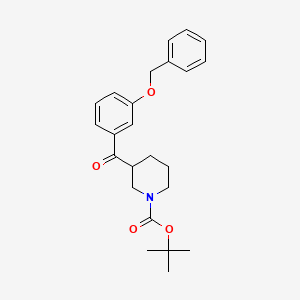

The compound "2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide" is a multifunctional molecule that is not directly mentioned in the provided papers. However, the papers do discuss various related heterocyclic compounds that share structural similarities, such as the presence of thiazole rings and acetamide groups, which are common in the synthesis of compounds with potential biological activities .

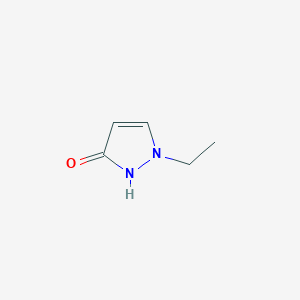

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions that can include cyclization, nucleophilic attacks, and coupling methodologies. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced a key precursor for synthesizing a variety of heterocyclic derivatives . Similarly, C-C coupling methods were used to synthesize N-(6-arylbenzo[d]thiazol-2-yl)acetamides . These methods highlight the versatility and reactivity of thiazole and acetamide moieties in constructing complex molecules with potential therapeutic applications.

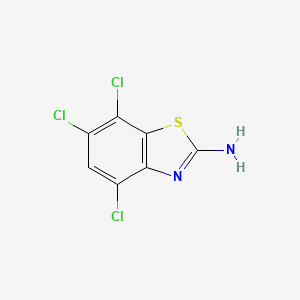

Molecular Structure Analysis

The molecular structure of related compounds often includes hydrogen bonding, which is crucial for their biological activity. For example, N-(benzo[d]thiazol-2-yl)acetamide derivatives form hydrogen-bonded assemblies, which are influenced by the substituents on the benzothiazole moiety . These hydrogen bonding interactions are significant as they can affect the binding affinity of these molecules to biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is diverse, with the ability to undergo various reactions. The presence of reactive sites like the cyanoacetamido moiety in the key precursor allows for regioselective attacks and cyclization with different chemical reagents, leading to a wide range of products . This reactivity is essential for the development of compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and benzyl groups can significantly alter these properties . Moreover, the photophysical properties of these compounds are also noteworthy, as they can affect their behavior under light exposure, which is relevant for their potential use in photodynamic therapy .

Scientific Research Applications

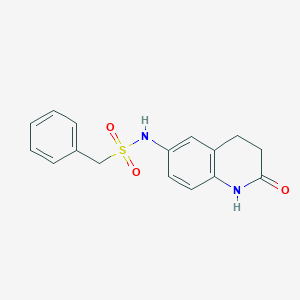

Synthesis and Antitumor Activity

Anticancer Potential : Compounds similar to 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide have been synthesized and evaluated for their potential antitumor activity. For instance, a study by Yurttaş et al. (2015) involved the synthesis of benzothiazole derivatives and their evaluation against various human tumor cell lines, indicating considerable anticancer activity against some cancer types (Yurttaş, Tay, & Demirayak, 2015).

Anticancer Activities Against Melanoma : Another research by Duran and Demirayak (2012) synthesized thiazole acetamide derivatives, which exhibited significant anticancer activity, especially against melanoma-type cell lines (Duran & Demirayak, 2012).

Other Biological Activities

Antibacterial and Antifungal Activities : Benzothiazole derivatives, including those similar in structure to the chemical , have been found to exhibit antibacterial and antifungal activities. A study by Tang et al. (2019) highlighted the effectiveness of these compounds against certain bacteria and fungi (Tang et al., 2019).

Urease Inhibition Properties : Research conducted by Gull et al. (2016) investigated benzothiazole acetamide derivatives for various biological activities, including significant urease inhibition (Gull et al., 2016).

Optoelectronic Applications

- Optoelectronic Properties : Apart from medicinal applications, compounds with a similar structure have been studied for their optoelectronic properties. A study by Camurlu and Guven (2015) synthesized thiazole-based polythiophenes, investigating their optoelectronic properties (Camurlu & Guven, 2015).

properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S2/c1-26-16-5-6-20(29-4)19(11-16)24-21(25)9-15-13-31-22(23-15)30-12-14-7-17(27-2)10-18(8-14)28-3/h5-8,10-11,13H,9,12H2,1-4H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHGUDAFTFZFHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B3001877.png)

![3-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B3001883.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3001889.png)

![N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3001893.png)